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molecular formula C11H12N2O3 B8641643 3-(4-Methoxybenzyl)imidazolidine-2,4-dione

3-(4-Methoxybenzyl)imidazolidine-2,4-dione

Cat. No. B8641643
M. Wt: 220.22 g/mol
InChI Key: QGSRFVVOTCOCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08816079B2

Procedure details

Using imidazolidine-2,4-dione (1.00 g) and 4-methoxybenzyl chloride (1.63 mL) and by the reaction and treatment in the same manner as in Preparation Example 51, the title compound (1.68 g) was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][C:4](=[O:6])[NH:3][C:2]1=[O:7].[CH3:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14]Cl)=[CH:12][CH:11]=1>>[CH3:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][N:3]2[C:4](=[O:6])[CH2:5][NH:1][C:2]2=[O:7])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C(NC(C1)=O)=O
Step Two
Name
Quantity
1.63 mL
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by the reaction and treatment in the same manner
CUSTOM
Type
CUSTOM
Details
as in Preparation Example 51

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2C(NCC2=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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